4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine
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Overview
Description
AKCI is a PPI inhibitor. It acts by targeting the AURKC-IκBα interaction.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound 4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine is involved in chemical synthesis processes and structural analysis. For instance, its derivatives and related compounds have been synthesized for various chemical studies. The preparation of triazoloquinazolinium betaines and their molecular rearrangements, including the structural investigation through X-ray crystallography, highlights the compound's utility in understanding complex molecular structures and reactions (Crabb et al., 1999).
Reactivity and Modification Studies
The reactivity of similar compounds towards nucleophilic and non-nucleophilic bases has been studied, revealing insights into the chemical behavior and potential modifications of these molecules (Grytsak et al., 2021). Such studies are essential for developing new chemical entities with specific properties and functionalities.
Antimicrobial and Antifungal Activity
Research has also focused on the antimicrobial and antifungal activities of pyrazole-containing s-triazine derivatives, indicating the potential of these compounds in developing new antimicrobial agents (Sharma et al., 2017). This area of research is crucial for addressing the growing challenge of antibiotic resistance.
Anticancer and Antimalarial Potential
The synthesis and evaluation of quinazoline derivatives have revealed their potential as anticancer and antimalarial agents. For example, certain quinazolines exhibit high antimalarial activity and are considered promising drug leads (Mizukawa et al., 2021). Additionally, some derivatives have shown promising antiproliferative activity against cancer cell lines (Shawish et al., 2022).
Computational Predictions and Toxicity Studies
Computational methods have been employed to predict the biological activity and acute toxicity of related compounds, guiding the development of substances with potential therapeutic applications (Danylchenko et al., 2016).
properties
CAS RN |
669750-88-3 |
---|---|
Product Name |
4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
Molecular Formula |
C19H27N7O |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C19H27N7O/c1-14-4-3-5-16-15(2)22-19(23-17(14)16)24-18-20-12-26(13-21-18)7-6-25-8-10-27-11-9-25/h3-5H,6-13H2,1-2H3,(H2,20,21,22,23,24) |
InChI Key |
ZUHMBCQGKZNQCK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCN4CCOCC4)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCN4CCOCC4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AKCI; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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